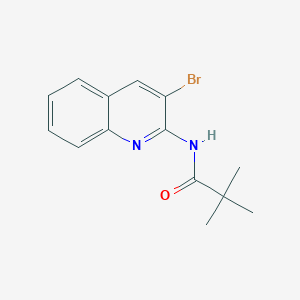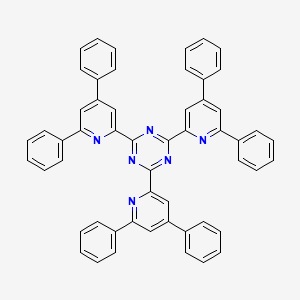
2,4,6-Tris(4,6-diphenylpyridin-2-yl)-1,3,5-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Tris(4,6-diphenylpyridin-2-yl)-1,3,5-triazine is a complex organic compound known for its unique structure and properties It is a triazine derivative with three pyridine rings substituted with phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris(4,6-diphenylpyridin-2-yl)-1,3,5-triazine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process might include continuous flow reactors and automated systems to maintain consistency and quality.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,6-Tris(4,6-diphenylpyridin-2-yl)-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the electronic properties of the compound.
Reduction: Reduction reactions can alter the compound’s structure and reactivity.
Substitution: Substitution reactions can introduce different functional groups, enhancing its versatility.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution can result in functionalized triazine compounds.
Wissenschaftliche Forschungsanwendungen
2,4,6-Tris(4,6-diphenylpyridin-2-yl)-1,3,5-triazine has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of advanced materials, including polymers and electronic devices.
Wirkmechanismus
The mechanism by which 2,4,6-Tris(4,6-diphenylpyridin-2-yl)-1,3,5-triazine exerts its effects involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. Its structure allows it to participate in electron transfer processes, making it useful in redox reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Tris(4-pyridyl)-1,3,5-triazine: Similar in structure but lacks the phenyl groups, affecting its reactivity and applications.
2,4,6-Tris(4-phenyl)-1,3,5-triazine:
Uniqueness
2,4,6-Tris(4,6-diphenylpyridin-2-yl)-1,3,5-triazine is unique due to the combination of pyridine and phenyl groups, which enhances its stability and versatility in various applications. This structural uniqueness allows it to form more stable complexes and participate in a broader range of chemical reactions compared to its analogs.
Eigenschaften
CAS-Nummer |
645399-25-3 |
|---|---|
Molekularformel |
C54H36N6 |
Molekulargewicht |
768.9 g/mol |
IUPAC-Name |
2,4,6-tris(4,6-diphenylpyridin-2-yl)-1,3,5-triazine |
InChI |
InChI=1S/C54H36N6/c1-7-19-37(20-8-1)43-31-46(40-25-13-4-14-26-40)55-49(34-43)52-58-53(50-35-44(38-21-9-2-10-22-38)32-47(56-50)41-27-15-5-16-28-41)60-54(59-52)51-36-45(39-23-11-3-12-24-39)33-48(57-51)42-29-17-6-18-30-42/h1-36H |
InChI-Schlüssel |
GJGCCNUIADTBMJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=C2)C3=NC(=NC(=N3)C4=CC(=CC(=N4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC(=CC(=N7)C8=CC=CC=C8)C9=CC=CC=C9)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


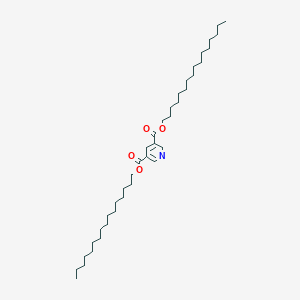
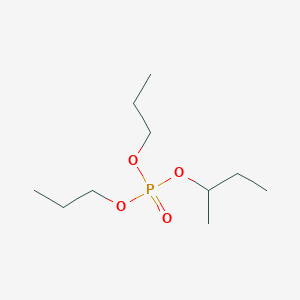
![1-[2-(4-Fluorophenyl)ethyl]-5-(hydroxymethyl)-1,3-dihydro-2H-imidazole-2-thione](/img/structure/B15167727.png)


![3-[2-(Trimethoxysilyl)ethyl]pyridine](/img/structure/B15167749.png)
![3-bromo-N-[(4-cyanophenyl)methylideneamino]-4-methoxybenzamide](/img/structure/B15167751.png)
![Acetamide,2-[[1-(2,4-dimethoxyphenyl)-1H-tetrazol-5-YL]thio]-N-(5-methyl-3-isoxazolyl)-](/img/structure/B15167752.png)
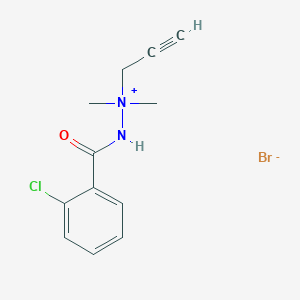
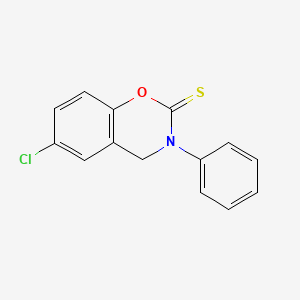
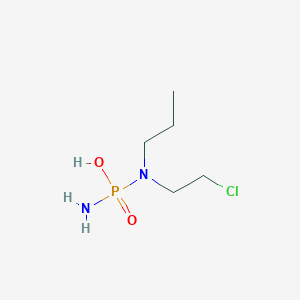
![N-[1-(4-ethoxyphenyl)ethyl]acetamide](/img/structure/B15167773.png)
![Acetamide,N-(3-ethoxypropyl)-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)-](/img/structure/B15167787.png)
